Stereochemical Purity as Procurement-Decisive Specification: R-Enantiomer Versus Racemic 4-Methylpiperazine-2-carboxylic Acid
The primary procurement-differentiating specification between (R)-4-methyl-piperazine-2-carboxylic acid and its racemic counterpart (CAS 721876-16-0) is stereochemical configuration rather than chemical purity [1]. While both compounds share identical molecular formulas and weights, the R-enantiomer is isolated as a single stereoisomer, whereas the racemate comprises a 1:1 mixture of R- and S-enantiomers . The R-enantiomer is synthesized through chiral resolution using (-)-camphorsulfonic acid as the resolving agent, followed by regioselective protection strategies that preserve stereochemical integrity [2]. This fundamental difference establishes that procurement of the correct enantiomer is a binary specification: a synthetic route optimized for the R-enantiomer cannot accept racemic material without a 50% theoretical yield penalty and mandatory downstream chiral purification [3].
| Evidence Dimension | Stereochemical composition |
|---|---|
| Target Compound Data | Single enantiomer (R-configuration, 100% theoretical R-content) |
| Comparator Or Baseline | Racemic 4-methylpiperazine-2-carboxylic acid (50% R-enantiomer, 50% S-enantiomer) |
| Quantified Difference | 2-fold difference in target enantiomer content; 50% yield penalty in enantioselective reactions |
| Conditions | Chiral synthesis applications requiring enantiomerically pure piperazine-2-carboxylic acid building blocks |
Why This Matters
Procurement of the incorrect stereochemical form introduces a 50% inherent yield loss and necessitates post-synthetic chiral resolution, directly increasing manufacturing costs and analytical burden.
- [1] U.S. Patent 5,792,869. Process for preparing optically active piperazine derivatives. USPTO, 1998. View Source
- [2] DrugFuture. SCH-226374: (R)-Piperazine-2-carboxylic acid resolution with (-)-camphorsulfonic acid. DrugFuture Synthetic Database. View Source
- [3] SAKAI KEN ICHI JP. Process for preparing optically active 2-piperazinecarboxylic acid derivatives in high optical purity. Japanese Patent Application. View Source
